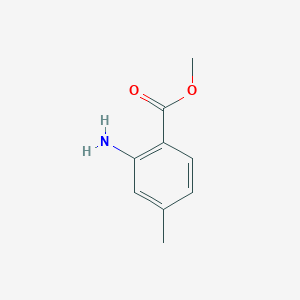

2-アミノ-4-メチル安息香酸メチル

概要

説明

5-ヨード-2’-デオキシウリジン(IdUrd)は、チミジンのハロゲン化ヌクレオシドアナログです。抗ウイルス特性と、がん治療における放射線増感剤としての作用が知られています。 IdUrdは複製中にDNAに取り込まれ、チミジンと置き換わり、その結果、DNA合成と機能が阻害されます .

科学的研究の応用

IdUrd has a wide range of scientific research applications:

Chemistry: Used as a tool to study DNA synthesis and repair mechanisms.

Biology: Employed in molecular combing assays and DNA fiber assays to study DNA replication and structure.

Medicine: Acts as a radiosensitizer in cancer treatment, enhancing the effectiveness of radiotherapy.

Industry: Utilized in the production of radiolabeled compounds for diagnostic imaging and research.

作用機序

IdUrdは、チミジンの代わりにDNAに取り込まれることで効果を発揮します。この組み込みにより、一本鎖切断が形成され、その後、二本鎖切断が形成され、DNA合成と機能が阻害されます。この化合物はチミジンキナーゼによってリン酸化され、複製中にDNAに取り込まれます。 このDNA合成の阻害が、抗ウイルス特性と放射線増感特性の基礎となります .

準備方法

合成経路と反応条件

IdUrdはいくつかの方法で合成できます。一般的な方法の1つは、5-ヨードウラシルをオキシ塩化リンとジメチルアニリンと反応させて、2,4-ジクロロ-5-ヨードピリミジンを生成することです。この中間体をメタノール中のナトリウムメトキシドと反応させて、2,4-ジメトキシ-5-ヨードピリミジンを得ます。 最終的に、この化合物は一連の脱保護とグリコシル化のステップを経てIdUrdに変換されます .

工業的製造方法

工業的製造では、IdUrdは、5-(トリ-n-ブチルスズ)-2’-デオキシウリジンのヨードゲン担持脱スタンニル化反応を用いて合成できます。 この方法は、高いインビトロ安定性を確保し、優良実験室基準(GLP)および優良臨床基準(GCP)の要件を満たしています .

化学反応の分析

反応の種類

IdUrdは、置換やDNAへの組み込みなど、さまざまな化学反応を起こします。 DNA中のチミジンを置き換える能力が知られており、その結果、一本鎖切断が形成され、その後、二本鎖切断が形成されます .

一般的な試薬と条件

IdUrdの合成と反応で使用される一般的な試薬には、オキシ塩化リン、ジメチルアニリン、ナトリウムメトキシド、ヨードゲンなどがあります。 反応条件は、通常、メタノールまたは他の溶媒中での還流を含みます .

生成される主な生成物

IdUrdがDNAに取り込まれて生成される主な生成物は、IdUrdがチミジンと置き換わった修飾DNA鎖です。 この修飾により、DNA合成と機能が阻害され、これが抗ウイルス特性と放射線増感特性の基礎となります .

科学研究の応用

IdUrdは、幅広い科学研究の応用範囲があります。

化学: DNA合成と修復メカニズムを研究するためのツールとして使用されます。

生物学: DNA複製と構造を研究するために、分子コム分析やDNAファイバー分析で使用されます.

類似化合物との比較

類似化合物

5-ブロモ-2’-デオキシウリジン(BrdUrd): IdUrdと同様の特性を持つ、別のハロゲン化ヌクレオシドアナログです。

5-クロロ-2’-デオキシウリジン(CldUrd): 同様の用途で使用されるハロゲン化ヌクレオシドアナログです。

IdUrdの独自性

IdUrdは、放射線増感剤としての高い効率と、他のハロゲン化ヌクレオシドアナログと比較して、最小限の毒性でDNAに取り込まれる能力が特徴です。 ウイルスDNAへの特異的な組み込みにより、単純ヘルペスウイルスなどのDNAウイルスに対して特に効果的です .

生物活性

Methyl 2-amino-4-methylbenzoate, also known as Methyl 2-amino-4-methylbenzoic acid methyl ester , is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Methyl 2-amino-4-methylbenzoate features a benzoate structure with an amino group and a methyl group attached to the aromatic ring. The presence of these functional groups contributes to its reactivity and potential interactions with biological macromolecules.

The biological activity of methyl 2-amino-4-methylbenzoate is primarily attributed to its ability to interact with various enzymes and receptors. The amino group can participate in hydrogen bonding, while the ester group may undergo hydrolysis to yield benzoic acid, which has known antimicrobial properties.

Biological Activities

- Antimicrobial Activity : Research indicates that methyl 2-amino-4-methylbenzoate exhibits significant antimicrobial properties. Studies have shown its effectiveness against various strains of bacteria, which positions it as a candidate for developing new antimicrobial agents.

- Anti-inflammatory Properties : The compound has also been explored for its anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests potential therapeutic applications in treating inflammatory diseases.

- Enzyme Inhibition : Methyl 2-amino-4-methylbenzoate has been utilized in studies focusing on enzyme inhibition, particularly in relation to protein-ligand interactions. This property is crucial for understanding its role in metabolic pathways and drug design.

Case Studies

- Microbial Hydrolysis : A study involving the microbial degradation of methyl benzoate by Burkholderia cepacia highlighted the compound's susceptibility to hydrolysis, leading to the formation of benzoic acid. This process underscores the biological relevance of methyl 2-amino-4-methylbenzoate in microbial metabolism and bioremediation strategies .

- Synthesis and Reaction Pathways : Various synthetic methodologies have been developed for producing methyl 2-amino-4-methylbenzoate, including nucleophilic substitution reactions that leverage its functional groups for creating more complex organic molecules. These synthetic routes are essential for exploring its biological applications further .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Methyl benzoate | Ester of benzoic acid | Used as a solvent and fragrance |

| Methyl 4-amino-2-methylbenzoate | Amino group at position 4 | Exhibits different biological activity |

| Methyl 3-nitrobenzoate | Nitro group at position 3 | Known for explosive properties |

| Methyl 2-amino-3-fluoro-4-methylbenzoate | Fluorine substituent at position 3 | Potentially useful in medicinal chemistry |

Methyl 2-amino-4-methylbenzoate stands out due to its specific amino positioning, which enhances its reactivity and potential biological activities compared to similar compounds.

特性

IUPAC Name |

methyl 2-amino-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAQBJVZNPBNHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20458645 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18595-17-0 | |

| Record name | Methyl 2-amino-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20458645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。